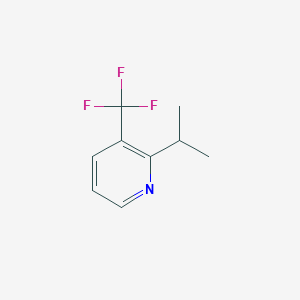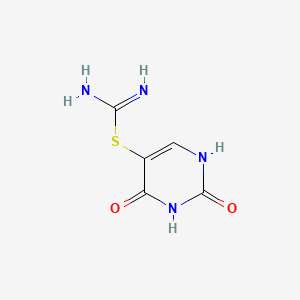
Uracil, 5-amidinothio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-amidinothio- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amidinothio group at the fifth position of the uracil ring. Uracil derivatives, including uracil, 5-amidinothio-, have garnered significant interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil, 5-amidinothio- typically involves the introduction of the amidinothio group to the uracil scaffold. One common method is the reaction of 5-aminouracil with thiourea under acidic conditions, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of uracil, 5-amidinothio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 5-amidinothio- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amidinothio group to an amine or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amidinothio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Uracil, 5-amidinothio- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in DNA and RNA interactions, as well as its effects on cellular processes.
Medicine: Uracil derivatives, including uracil, 5-amidinothio-, are investigated for their potential as antiviral, anticancer, and antibacterial agents.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of uracil, 5-amidinothio- involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The amidinothio group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Uracil, 5-amidinothio- can be compared with other uracil derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
5-Aminouracil: Used as a substitute for thymine in DNA studies and has antiviral and antibacterial properties.
5-Bromouracil: Used in mutagenesis studies due to its ability to incorporate into DNA and cause mutations.
Uracil, 5-amidinothio- is unique due to the presence of the amidinothio group, which imparts distinct chemical and biological properties compared to other uracil derivatives.
Propriétés
Numéro CAS |
48126-31-4 |
|---|---|
Formule moléculaire |
C5H6N4O2S |
Poids moléculaire |
186.19 g/mol |
Nom IUPAC |
(2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate |
InChI |
InChI=1S/C5H6N4O2S/c6-4(7)12-2-1-8-5(11)9-3(2)10/h1H,(H3,6,7)(H2,8,9,10,11) |
Clé InChI |
XCLSLHVONHVDGT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)SC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



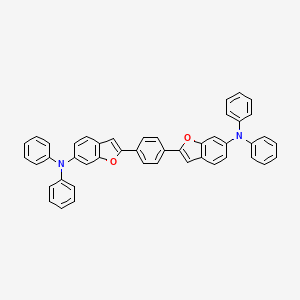
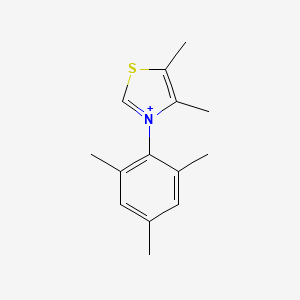
![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
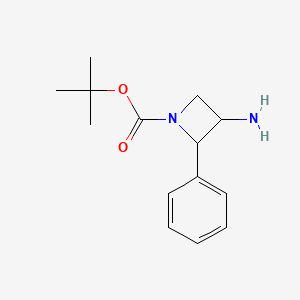
![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
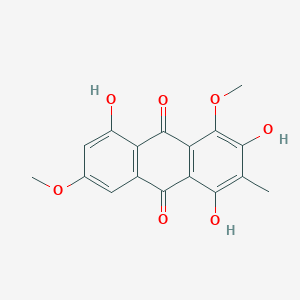
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
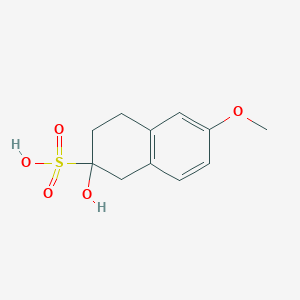
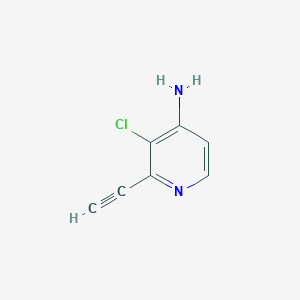

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
